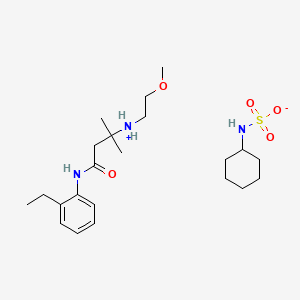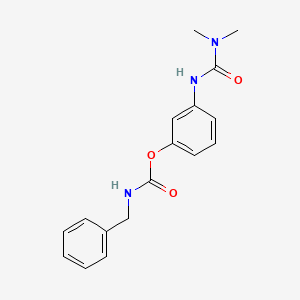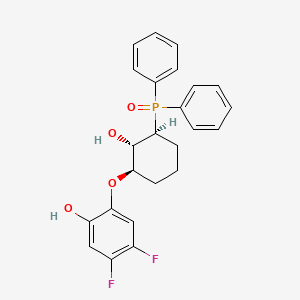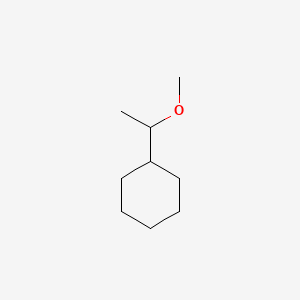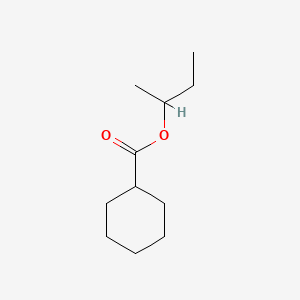
1-Methylpropyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpropyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is also known as butan-2-yl cyclohexanecarboxylate. This compound is characterized by its ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.
Métodos De Preparación
The synthesis of 1-Methylpropyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with butan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Methylpropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid or other oxidized products.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methylpropyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a model compound for studying ester-based drug delivery systems.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1-Methylpropyl cyclohexanecarboxylate involves its interaction with specific enzymes that catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of cyclohexanecarboxylic acid and butan-2-ol. The molecular targets and pathways involved in this process include esterases and other hydrolytic enzymes .
Comparación Con Compuestos Similares
1-Methylpropyl cyclohexanecarboxylate can be compared with other similar esters, such as:
- Cyclohexanecarboxylic acid methyl ester
- Cyclohexanecarboxylic acid ethyl ester
- Cyclohexanecarboxylic acid propyl ester
These compounds share similar chemical structures and properties but differ in the alkyl group attached to the ester functional group. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and applications .
Propiedades
Número CAS |
6553-82-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
butan-2-yl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ZCNBPOAOAOYPLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


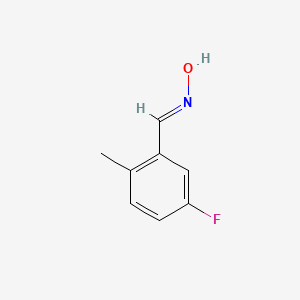
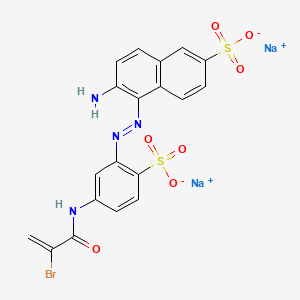
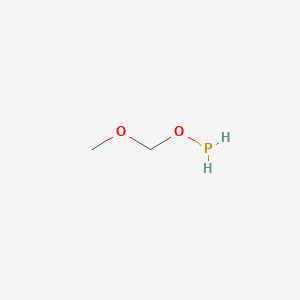


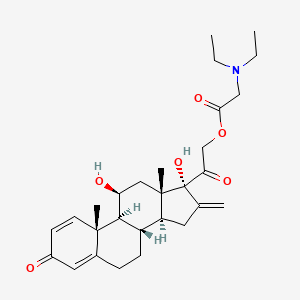
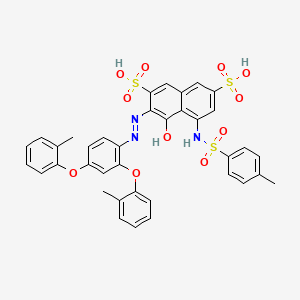
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
